1-(2,4-dichlorobenzyl)-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dichlorobenzyl)-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H18Cl2N2O4 and its molecular weight is 433.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic and Pharmacokinetic Studies
- Metabolism and Disposition in Antineoplastic Agents : A study by Zhang et al. (2011) investigated the metabolism and disposition of a novel antineoplastic agent, closely related to your compound of interest. This study used LC/UV, LC/MS, LC/MS/MS, NMR, and acid hydrolysis methods to reveal a unique metabolic pathway involving acetylation and glucuronidation. The compound showed pharmacological properties that accelerate bone-marrow cell formation (Zhang et al., 2011).
Chemical Synthesis and Structural Studies
Utility in Heterocyclic Synthesis : Fadda et al. (2012) described the use of enaminonitriles in heterocyclic synthesis, leading to the creation of various pyrazole, pyridine, and pyrimidine derivatives. This study provides insight into the versatility of compounds similar to the one you're interested in (Fadda et al., 2012).
Spectroscopic Investigation : Fischer, Fleckenstein, and Hönes (1988) conducted a spectroscopic investigation of dihydronicotinamides, including a compound structurally related to your query. Their study utilized 1H NMR, UV/VIS absorption, and fluorescence spectroscopy to analyze conformation and absorption properties (Fischer, Fleckenstein, & Hönes, 1988).
Synthesis of N-Aryl Pyridinecarboxamides : Cativiela, Fernández, and Meléndez (1982) explored a new method for preparing isonixine analogues, including N-aryl pyridinecarboxamides. This research offers a versatile approach for the synthesis of compounds related to your chemical of interest (Cativiela, Fernández, & Meléndez, 1982).
Applications in Organic and Medicinal Chemistry
Synthesis of Schiff's Bases and Azetidinones : Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and azetidinones, exhibiting antidepressant and nootropic activities. This study underlines the potential of similar compounds in developing central nervous system (CNS) active agents (Thomas et al., 2016).
Synthesis of 1-Aryl-1,6-Naphthyridinone Derivatives : Medvedeva et al. (2009) developed new derivatives from enamino amides and dimethylformamide dialkylacetals, highlighting the reactivity of formyl groups in these compounds. This research provides insights into the synthesis of complex pyridine derivatives (Medvedeva et al., 2009).
Mechanism of Action
Target of Action
The compound, also known as 1-(2,4-dichlorobenzyl)-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, primarily targets lung cancer A549 cells . The A549 cell line is a model system for the type II pulmonary epithelial cell and is widely used in cancer research.
Mode of Action
The compound interacts with its target cells by inhibiting their proliferation
Result of Action
The primary result of the compound’s action is the inhibition of proliferation in lung cancer A549 cells . This suggests that the compound may have potential therapeutic applications in the treatment of lung cancer.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(3,5-dimethoxyphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4/c1-28-16-9-15(10-17(11-16)29-2)24-20(26)18-4-3-7-25(21(18)27)12-13-5-6-14(22)8-19(13)23/h3-11H,12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBZPECRMOZFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.